molecular formula C8H10F2N2O2 B1429693 ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 852023-44-0

ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1429693
CAS No.: 852023-44-0
M. Wt: 204.17 g/mol
InChI Key: NHQJBVGUHKIJAZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.

    Formation of Pyrazole Ring: The ethyl ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This step forms the pyrazole ring.

    Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole compound.

Industrial production methods have been optimized by various chemical companies to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

    Biology: The compound exhibits significant antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the production of fungicides and other agrochemicals that protect crops from fungal and bacterial infections.

Comparison with Similar Compounds

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as :

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQJBVGUHKIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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